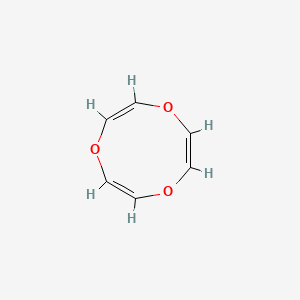

1,4,7-Trioxonin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40369-62-8 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

(2Z,5Z,8Z)-1,4,7-trioxonine |

InChI |

InChI=1S/C6H6O3/c1-2-8-5-6-9-4-3-7-1/h1-6H/b2-1-,4-3-,6-5- |

InChI Key |

GQNOFMQXNNZQRY-SQCKSILFSA-N |

Isomeric SMILES |

C\1=C\O/C=C\O/C=C\O1 |

Canonical SMILES |

C1=COC=COC=CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4,7 Trioxonin and Its Derivatives

Strategic Approaches to the Construction of the 1,4,7-Trioxonin Ring System

The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope. These strategies primarily include intramolecular cyclization, intermolecular coupling, and ring expansion/contraction methodologies.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of cyclic compounds, including the this compound ring system. This approach involves the formation of the ring from a single acyclic precursor containing all the necessary atoms. A notable example is the thermal cyclization of salts of specific phenol (B47542) derivatives. rsc.org For instance, the attempted synthesis of tribenzo[b,e,h]trioxonins has been explored through the thermal cyclization of phenol derivatives. rsc.org The design of the precursor is crucial to direct the reaction towards the desired cyclization product and to prevent undesired side reactions, such as the Smiles rearrangement. rsc.org

Intramolecular cyclization reactions can be facilitated by various means, including the use of transition metal catalysts or by photochemical methods. encyclopedia.pubmdpi.com For example, palladium-catalyzed intramolecular reactions are widely used for the synthesis of various heterocyclic systems. encyclopedia.pub These methods often offer high efficiency and selectivity under mild reaction conditions. rsc.org Furthermore, electrochemical methods have emerged as a green and efficient alternative for promoting intramolecular cyclizations. nih.gov

Intermolecular Coupling Reactions

Intermolecular coupling reactions provide another versatile route to the this compound scaffold. This strategy involves the joining of two or more separate molecules to construct the ring system. While specific examples directly leading to the parent this compound via this method are less common in the provided literature, the principles of intermolecular coupling are well-established in the synthesis of other complex heterocyclic and macrocyclic structures.

For instance, indium-mediated intermolecular coupling reactions have been successfully used for the synthesis of benzimidazoles from 2-nitroaniline (B44862) and aromatic aldehydes. clockss.org This highlights the potential of metal-mediated coupling reactions to form new C-N and C-C bonds, which are fundamental steps in the construction of diverse heterocyclic frameworks. Similarly, visible-light-induced C-C coupling reactions have been developed for the synthesis of bipyridines from 1,4-dihydropyridine (B1200194) derivatives, showcasing a metal-free and oxidant-free approach to intermolecular bond formation. frontiersin.orgfrontiersin.org These methodologies could potentially be adapted for the synthesis of this compound precursors or the direct construction of the ring itself.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions offer an alternative and often elegant pathway to synthesize ring systems that may be difficult to access through direct cyclization. These methods involve the enlargement or reduction of a pre-existing ring to form the desired cyclic structure. wikipedia.org

A pertinent example of ring expansion is the thermal valence isomerization of syn-benzene trioxide (syn-trioxatetracyclo[6.1.0.0²,⁴.0⁵,⁷]nonane) which, upon heating, can transform into this compound. thieme-connect.de This transformation is an orbital symmetry-allowed process. thieme-connect.de Ring expansion can also be achieved through various other methods, including the Cope rearrangement and ylide rearrangements. etsu.edu

Conversely, ring contraction can be used to synthesize smaller rings from more readily available larger ones. ntu.ac.uk While direct application to this compound synthesis from a larger ring is not explicitly detailed in the provided search results, the general principle of using cationic rearrangements, such as the pinacol (B44631) rearrangement, to induce ring contraction is a well-established synthetic tool. wikipedia.orgmasterorganicchemistry.com A sequence of ring expansion followed by ring contraction has been demonstrated for the synthesis of tetrahydroisoquinolines and tetrahydrobenzazepines, showcasing the power of these combined strategies in heterocyclic synthesis. nih.gov

| Methodology | Description | Example | Reference |

| Intramolecular Cyclization | Formation of the ring from a single acyclic precursor. | Thermal cyclization of phenol derivatives. | rsc.org |

| Intermolecular Coupling | Joining of two or more separate molecules to form the ring. | Indium-mediated synthesis of benzimidazoles. | clockss.org |

| Ring Expansion | Enlargement of a pre-existing ring. | Thermal valence isomerization of syn-benzene trioxide. | thieme-connect.de |

| Ring Contraction | Reduction in size of a pre-existing ring. | Cationic rearrangements like the pinacol rearrangement. | wikipedia.orgmasterorganicchemistry.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalytic methods can be employed to facilitate key bond-forming reactions.

Heteropolyacid Catalysis in Fused Trioxonin Systems

Heteropolyacids (HPAs) are a class of strong Brønsted acids that have found application as effective catalysts in various organic transformations. frontiersin.org Their high thermal stability and hydrolytic stability make them attractive for use in catalytic processes. bas.bg

In the synthesis of fused trioxonin systems, HPAs have been utilized as catalysts for the preparation of thioxanthone crown ethers, which incorporate a this compound moiety. bas.bgbas.bg The reaction involves the intramolecular electrophilic cyclization of a thioether intermediate, which is formed from the reaction of thiosalicylic acid and a benzocrown ether. bas.bgbas.bg The use of HPAs, such as Wells-Dawson and Preyssler type catalysts, has been shown to result in high selectivity and good yields under mild conditions. bas.bgbas.bg The proposed mechanism involves the generation of a sulfenium ion, which then undergoes electrophilic substitution with the benzocrown ether. bas.bg

| Catalyst Type | Reaction | Key Features | Reference |

| Heteropolyacids (Wells-Dawson, Preyssler) | Synthesis of thioxanthone crown ethers containing a this compound ring. | High selectivity, good yields, mild reaction conditions. | bas.bgbas.bg |

Transition-Metal-Catalyzed Cyclizations and Functionalizations

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch For the synthesis of macrocyclic ethers like this compound, transition-metal-catalyzed intramolecular cyclization represents a key strategy. These reactions often proceed under mild conditions with high functional group tolerance and selectivity. mdpi.com Catalysts based on palladium, copper, and rhodium are particularly prevalent in C-O bond-forming reactions necessary for ether macrocyclization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, provide a conceptual basis for synthesizing the this compound ring. mdpi.com A hypothetical approach would involve the intramolecular cyclization of a linear precursor, such as 2,2'-(ethane-1,2-diylbis(oxy))diethanol, which has been appropriately activated at its terminal positions. Similarly, the Ullmann condensation, a copper-catalyzed reaction, has historically been used for forming diaryl ethers and could be adapted for intramolecular cyclization to form macrocyclic ethers. chemie-brunschwig.ch

Recent advancements focus on C-H activation, where a transition metal catalyst functionalizes a C-H bond directly, avoiding the need for pre-functionalized starting materials. researchgate.net This atom-economical approach could be envisioned for the synthesis of functionalized this compound derivatives, where the catalyst directs the formation of a C-O bond at a specific site on a precursor molecule. researchgate.net

Table 1: Examples of Transition-Metal-Catalyzed Reactions for C-O Bond Formation This table presents reaction types applicable to the synthesis of ethers, which could be adapted for macrocyclization to form this compound.

| Reaction Name | Metal Catalyst | Typical Reactants | Bond Formed |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl halide/triflate, Alcohol | Aryl-O |

| Ullmann Condensation | Copper (Cu) | Aryl halide, Alcohol | Aryl-O |

| Heck Reaction | Palladium (Pd) | Aryl halide, Alkene | Aryl-C (can be part of a sequence for heterocycle formation) mdpi.com |

| C-H Activation/Cyclization | Rhodium (Rh), Palladium (Pd), Rhenium (Re) | Substrate with C-H bond, Coupling partner (e.g., isocyanate) | C-N, C-O (in heterocycles) researchgate.net |

Data compiled from various sources discussing transition-metal catalysis. chemie-brunschwig.chmdpi.comresearchgate.net

Organocatalysis in Macrocyclic Ether Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside metal- and biocatalysis. nih.gov A key advantage is the avoidance of potentially toxic or expensive heavy metals. Proline and its derivatives are prominent organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgmdpi.com

For the formation of this compound, organocatalysis could be employed in key bond-forming steps. For instance, an organocatalytic Williamson ether synthesis could be envisioned, where a chiral organocatalyst promotes the enantioselective reaction between an alcohol and an alkyl halide precursor. More relevant to macrocyclization are reactions that form C-C bonds to construct the backbone prior to a final etherification step. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an early example of proline organocatalysis, demonstrates the power of these catalysts to facilitate intramolecular aldol (B89426) reactions to form cyclic structures with high stereocontrol. wikipedia.org

Furthermore, chiral phosphoric acids, a class of Brønsted acid organocatalysts, are effective in a variety of transformations, including additions to imines and carbonyls. sigmaaldrich.com These catalysts could potentially activate a linear precursor to facilitate a stereocontrolled intramolecular etherification, leading to chiral this compound derivatives.

Table 2: Representative Organocatalysts and Their Applications This table shows examples of organocatalysts and the types of reactions they promote, illustrating potential pathways for synthesizing precursors or the final ring of this compound.

| Organocatalyst Class | Specific Example | Activation Mode | Relevant Reaction Type |

| Amino Acids | L-Proline | Enamine/Iminium Ion Catalysis mdpi.com | Aldol Reaction, Michael Addition wikipedia.org |

| Imidazolidinones | MacMillan Catalyst | Iminium Ion Catalysis mdpi.com | Diels-Alder, Friedel-Crafts Alkylation |

| Diarylprolinol Silyl Ethers | Jørgensen-Hayashi Catalyst | Enamine Catalysis | 1,4-Conjugate Addition mdpi.com |

| Chiral Phosphoric Acids | TRIP, VAPOL | Brønsted Acid Catalysis sigmaaldrich.com | Cyclization, Asymmetric Pinacol Rearrangement |

Data compiled from reviews on organocatalysis. wikipedia.orgmdpi.comsigmaaldrich.com

Multi-Component Reactions (MCRs) for Diverse this compound Derivatives

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tcichemicals.comwikipedia.org This high degree of atom economy, efficiency, and convergence makes MCRs a particularly powerful tool in diversity-oriented synthesis and drug discovery. wikipedia.orgnih.gov

While no specific MCR for the direct synthesis of the parent this compound is prominently documented, the principles of MCRs can be applied to construct its derivatives. For example, an isocyanide-based MCR like the Ugi or Passerini reaction could be used to assemble a complex linear precursor. wikipedia.org The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create an α-acylamino carboxamide. nih.gov By choosing bifunctional starting materials, such as a dialdehyde (B1249045) and a diamine containing ether linkages, one could theoretically generate a precursor primed for a subsequent macrocyclization step.

This strategy allows for the rapid generation of a library of complex this compound derivatives by simply varying the starting components of the MCR, offering a highly modular and efficient route to novel chemical entities. tcichemicals.com

Table 3: Classic Multi-Component Reactions and Their Components This table outlines foundational MCRs that exemplify the principles applicable to the design of syntheses for complex this compound derivatives.

| Reaction Name | Number of Components | Starting Materials | Core Product Structure |

| Strecker Synthesis | 3 | Aldehyde/Ketone, Ammonia/Amine, Cyanide | α-Amino Nitrile |

| Hantzsch Dihydropyridine Synthesis | 3 | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

Data compiled from overviews of multicomponent reactions. tcichemicals.comwikipedia.orgnih.gov

Cascade and Tandem Reaction Sequences for Integrated Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where the subsequent reaction occurs due to the functionality formed in the previous step. wikipedia.org These sequences are highly efficient as they occur in a single pot without isolating intermediates, saving time, reagents, and reducing waste. wikipedia.org20.210.105 This approach contributes to both practical efficiency and synthetic elegance. 20.210.105

The synthesis of this compound and its derivatives can be streamlined using cascade reactions. A hypothetical cascade could be initiated by a Michael addition to an α,β-unsaturated precursor, which then generates a nucleophile poised for an intramolecular SN2 reaction to form an ether linkage. A further intramolecular cyclization could then complete the macrocyclic ring. Organocatalysis is a powerful engine for initiating such cascades. nih.govmdpi.com For example, treatment of an appropriate di-unsaturated precursor with an amine catalyst could trigger a sequence of conjugate additions and cyclizations to build the macrocyclic framework in one step. 20.210.105

An example of a cascade leading to a complex polycyclic structure involves an initial organocatalytic Michael addition, followed by a second Michael addition, and finally an intramolecular aldol condensation, generating multiple stereocenters with high control. sigmaaldrich.comwikipedia.org Designing a substrate that incorporates ether functionalities into its backbone could allow such a sequence to be adapted for the synthesis of substituted 1,4,7-trioxonins.

Table 4: Illustrative Organocatalytic Cascade Sequence This table conceptualizes a generic cascade reaction that could be adapted for heterocycle synthesis, based on known reaction types.

| Step | Reaction Type | Catalyst/Reagent | Functionality Formed |

| 1 | Michael Addition | Organocatalyst (e.g., Proline derivative) | Enolate/Enamine intermediate |

| 2 | Intramolecular Cyclization (e.g., Aldol or SN2) | Intermediate from Step 1 | First ring/C-C or C-O bond |

| 3 | Second Cyclization/Rearrangement | Intermediate from Step 2 | Final polycyclic/macrocyclic structure |

Conceptualized based on principles described in literature. wikipedia.org20.210.105mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comgifsa.ac.in Its 12 principles provide a framework for chemists to create more sustainable synthetic routes. The synthesis of this compound can be evaluated and improved through this lens.

Prevention : It is better to prevent waste than to clean it up later. acs.org The cascade and MCR strategies described previously are inherently waste-preventing due to their high efficiency and convergence. nih.gov20.210.105

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org MCRs and certain cascade reactions, particularly addition and cycloaddition sequences, excel in this regard. tcichemicals.comwikipedia.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. tradebe.com The transition-metal and organocatalytic methods discussed are prime examples of this principle, using small amounts of a catalyst to generate large quantities of product. mdpi.comnih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous wherever possible. gifsa.ac.in Research into performing macrocyclizations in greener solvents like water, ionic liquids, or dimethyl carbonate, or under solvent-free conditions, would align with this principle. gifsa.ac.inwjpmr.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. tradebe.com Many modern catalytic reactions are designed to run under mild conditions, reducing energy consumption compared to classical methods that require harsh heating. bas.bg

Applying these principles to a known synthesis, such as the preparation of a this compound derivative using concentrated sulfuric acid, highlights areas for improvement. bas.bgarkat-usa.org A greener approach would replace the corrosive stoichiometric acid with a recyclable solid acid catalyst or develop a catalytic route that operates under milder conditions.

Table 5: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example Methodology |

| 1. Waste Prevention | Designing one-pot, multi-step sequences. | Cascade and Tandem Reactions wikipedia.org |

| 2. Atom Economy | Maximizing incorporation of starting materials. | Multi-Component Reactions (MCRs) tcichemicals.com |

| 3. Less Hazardous Synthesis | Avoiding toxic reagents and byproducts. | Replacing strong acids with solid acid catalysts. bas.bg |

| 5. Safer Solvents | Using environmentally benign reaction media. | Performing reactions in water or ionic liquids. gifsa.ac.in |

| 6. Energy Efficiency | Running reactions at ambient temperature. | Many organocatalytic and transition-metal-catalyzed reactions. mdpi.comnih.gov |

| 9. Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | All catalytic methods discussed (Sections 2.2.2, 2.2.3). |

Table compiled based on the 12 principles of green chemistry and their application to the discussed synthetic methods. tradebe.comacs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,4,7 Trioxonin Systems

Detailed Mechanistic Investigations of Ring Formation Reactions

The synthesis of the nine-membered 1,4,7-trioxonin ring system presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. However, various strategies have been explored to construct this heterocyclic framework.

Nucleophilic and Electrophilic Processes

The formation of the this compound ring can be conceptually approached through nucleophilic substitution reactions. A common strategy involves the Williamson ether synthesis, where a diol is reacted with a dihalide or a protected diol is reacted with a suitable electrophile in a stepwise or one-pot manner. For instance, the reaction of a preformed bis-alkoxide with a di-electrophile can lead to cyclization. The efficiency of these reactions is often dependent on factors such as the nature of the leaving group, the solvent, and the use of high-dilution conditions or template effects to favor intramolecular cyclization over intermolecular polymerization.

Another approach involves the ring-closing metathesis (RCM) of a precursor containing two terminal double bonds and the requisite oxygen atoms. Subsequent reduction of the newly formed double bond would yield the saturated this compound ring.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, particularly cycloaddition reactions, offer a powerful method for the construction of cyclic systems. While direct [n+m] cycloadditions to form a nine-membered ring in a single step are rare, stepwise cycloaddition-rearrangement strategies could potentially be employed. For example, a [4+2] cycloaddition followed by a ring expansion of the resulting bicyclic intermediate could lead to the desired trioxonin framework.

Another theoretical approach involves the photochemical [2+2] cycloaddition of two alkene-containing fragments, followed by a retro-[2+2] cycloaddition of a different bicyclic intermediate to generate the nine-membered ring. The feasibility and stereochemical control of such reactions would require careful selection of precursors.

Intramolecular Rearrangements Involving the Trioxonin Framework

Once formed, the this compound framework can potentially undergo various intramolecular rearrangements, driven by factors such as ring strain, electronic effects of substituents, and reaction conditions.

Smiles Rearrangements in Tribenzo-Trioxonin Derivatives

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in systems containing an activated aromatic ring and a nucleophilic group connected by a suitable linker. In the context of tribenzo-trioxonin derivatives, which are macrocyclic compounds containing three benzene (B151609) rings fused to the this compound core, a Smiles-type rearrangement could be envisioned if appropriate activating and nucleophilic groups are present on the aromatic rings. For example, a hydroxyl or amino group ortho to an ether linkage and para to an electron-withdrawing group could potentially attack the adjacent aromatic ring, leading to a skeletal rearrangement of the macrocycle.

Other Transannular and Skeletal Rearrangements

The flexible conformation of the nine-membered ring in this compound could facilitate transannular reactions, where a functional group on one part of the ring interacts with another part. For instance, a hydride shift or a cyclization reaction across the ring could occur under certain conditions, leading to bicyclic or other rearranged products.

Skeletal rearrangements, involving the cleavage and formation of bonds within the trioxonin framework itself, could also be possible, particularly under acidic or thermal conditions. These rearrangements would likely proceed through cationic or radical intermediates and could lead to the formation of more stable ring systems.

Oxidation and Reduction Chemistry of this compound Rings

The reactivity of the this compound ring towards oxidation and reduction is expected to be similar to that of acyclic ethers, but with potential modifications due to the cyclic structure.

Oxidation: The ether linkages in the this compound ring are susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the C-O bonds, resulting in ring-opening and the formation of various degradation products. Milder oxidation conditions might lead to the formation of hydroperoxides or other oxygenated derivatives at the carbon atoms adjacent to the ether oxygens. The regioselectivity of such oxidations would be influenced by the presence of any substituents on the ring.

Reduction: The ether linkages in a saturated ring like this compound are generally stable to reduction. However, under forcing conditions with strong reducing agents, cleavage of the C-O bonds could occur, leading to the formation of diols or other reduced products. If the trioxonin ring contains unsaturated bonds or other reducible functional groups, these would likely be reduced preferentially.

Below is a table summarizing the potential reactivity of the this compound system based on the general chemistry of cyclic ethers.

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| Ring Formation | |||

| Nucleophilic Substitution | Diol, Dihalide, Base | This compound | Often requires high dilution or template effects. |

| Ring-Closing Metathesis | Diene precursor, Grubbs' catalyst | Dihydro-1,4,7-trioxonin | Requires subsequent reduction. |

| Rearrangements | |||

| Smiles Rearrangement | Activated aromatic system | Rearranged tribenzo-trioxonin | Specific to appropriately substituted derivatives. |

| Transannular Reactions | Acid or heat | Bicyclic ethers | Dependent on ring conformation and substituents. |

| Redox Chemistry | |||

| Oxidation | Strong oxidizing agents | Ring-opened products | C-O bond cleavage. |

| Oxidation | Mild oxidizing agents | Hydroperoxides | Oxidation at α-carbons. |

| Reduction | Strong reducing agents | Diols | C-O bond cleavage under harsh conditions. |

Functional Group Transformations within this compound Derivatives

Comprehensive research into the functional group transformations specifically within this compound derivatives remains a developing area of chemical science. While extensive literature exists for analogous nine-membered heterocyclic systems, particularly the nitrogen-containing counterpart, 1,4,7-triazacyclononane (B1209588), and for the broader class of crown ethers, direct and detailed studies on the reactivity and derivatization of the this compound ring system are not extensively documented in publicly available scientific literature.

The inherent structure of this compound, a nine-membered ring containing three oxygen atoms, suggests that its reactivity would be analogous to that of crown ethers. The oxygen atoms of the this compound ring are nucleophilic and can coordinate with various cations. This property is central to the function of crown ethers in phase-transfer catalysis and ion transport. It is plausible that derivatives of this compound could be synthesized to modulate these coordination properties or to introduce new functionalities.

For instance, the introduction of substituents onto the carbon backbone of the this compound ring could influence its conformational flexibility and cation-binding selectivity. Functional groups could be introduced either prior to the cyclization reaction to form the macrocycle or by modification of the pre-formed ring. However, without specific examples from the research literature, any discussion of reaction mechanisms and reactivity profiles for this compound derivatives would be speculative.

To illustrate the types of functional group transformations that are studied in related systems, one can look at the well-established chemistry of crown ethers. The aromatic portions of benzocrown and dibenzocrown ethers can undergo electrophilic substitution reactions, allowing for the introduction of nitro, halogen, and alkyl groups. These transformations provide a route to functionalized crown ethers with altered electronic properties and solubility. Similarly, aliphatic crown ethers can be functionalized, although this often requires more specialized synthetic strategies.

In the case of aza-crown ethers, the nitrogen atoms provide a reactive site for a variety of functional group transformations. Acylation, alkylation, and arylation of the amine groups are common methods to attach pendant arms that can further enhance the coordination properties of the macrocycle or introduce other functionalities.

While these examples from related compound classes are informative, it is crucial to note that the specific reactivity of this compound derivatives would be unique. The interplay of the three oxygen atoms within the nine-membered ring would dictate the electronic and steric environment for any potential functional group transformations. Further experimental investigation is required to elucidate the specific reaction mechanisms and reactivity profiles of this compound systems.

Conformational Analysis and Structural Characterization of 1,4,7 Trioxonin Analogues

Experimental Conformational Studies

Experimental techniques offer direct observation and measurement of molecular conformations in different states of matter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. alfa-chemistry.com By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial arrangement of atoms. alfa-chemistry.com For analogues of 1,4,7-trioxonin, such as crown ethers, ¹H and ¹³C NMR spectroscopy are extensively used to elucidate their conformations. ijsr.inrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. ijsr.in Although ¹³C chemical shifts are generally less sensitive to solvent effects, they can be indicative of conformational changes upon complexation with ions. ijsr.in For example, studies on dibenzo-30-crown-10 (B100617) have shown significant changes in the ¹³C NMR spectrum upon complexation with K+, indicating a different structure in the complexed form. ijsr.in

Table 1: Representative ¹H and ¹³C NMR Data for Conformational Analysis of Crown Ether Analogues This table is a generalized representation of typical data obtained in NMR studies and does not represent a specific experiment on this compound itself.

| Parameter | Observation | Interpretation |

| ¹H NMR | ||

| Chemical Shift (δ) | Changes in proton chemical shifts upon complexation or solvent change. | Alteration of the electronic environment, suggesting conformational changes. |

| Coupling Constants (J) | Magnitude of J-couplings between vicinal protons. | Provides information about dihedral angles (Karplus relationship), helping to define the ring pucker. |

| NOE Enhancements | Observation of NOEs between spatially close protons. | Indicates through-space proximity, aiding in the determination of the 3D structure. |

| ¹³C NMR | ||

| Chemical Shift (δ) | Shifts in carbon resonances upon complexation. | Reflects changes in the carbon skeleton's conformation. ijsr.in |

| Spin-Lattice Relaxation Time (T₁) | T₁ values for different carbon atoms. | Provides insights into the segmental motion and flexibility of the ether fragments. ijsr.in |

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides a detailed map of electron density, from which the positions of individual atoms and the bonds between them can be determined with high accuracy. wikipedia.org

The crystal structure of 4,7-dioxononanoic acid, a related dioxo-acid, was confirmed by X-ray crystallography, which also provided an explanation for anomalies observed in its infrared spectrum due to crystal packing and dipole-dipole interactions. semanticscholar.org

Table 2: Crystallographic Data for a Hypothetical this compound Analogue This table is illustrative and does not correspond to a published crystal structure of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 7.98 |

| β (°) | 98.5 |

| Volume (ų) | 689.4 |

| Z | 4 |

| R-factor | 0.045 |

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. wikipedia.orgwiley.com Since different conformations of a molecule have distinct vibrational frequencies, these methods can be used to identify the conformational states present in a sample. auremn.org.br

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wiley.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrations (e.g., stretching, bending). spectroscopyonline.com For cyclic ethers, the IR spectrum can be sensitive to the ring conformation. For instance, studies on 1,4,7-trioxacyclononane have used IR spectroscopy to show that it adopts an unsymmetrical rsc.org conformation in both solution and the solid state. josorge.com

Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It involves scattering monochromatic light (usually from a laser) off a molecule and analyzing the frequency of the scattered light. wikipedia.org Some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The fingerprint region of a Raman spectrum, typically from 500 to 1500 cm⁻¹, is particularly useful for identifying molecules and their conformations. wikipedia.org

Table 3: Characteristic Vibrational Frequencies for Ether Linkages This table presents typical frequency ranges for ether functional groups and is not specific to this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| C-O-C Asymmetric Stretch | 1250 - 1050 | IR (strong) |

| C-O-C Symmetric Stretch | 1050 - 850 | Raman (strong) |

| CH₂ Rocking | 850 - 750 | IR |

Computational Conformational Landscapes

Computational chemistry provides powerful tools for exploring the full range of possible conformations of a molecule and for calculating their relative energies.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules. chemrxiv.orgtaltech.ee These methods can be used to perform a conformational search, where the potential energy surface of a molecule is explored to find all stable conformers (energy minima). arxiv.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are based on first principles and can provide highly accurate energies. chemrxiv.orgbeilstein-journals.org For example, ab initio calculations have been used to determine the relative stabilities of different conformers of trimethyl phosphate, a related organophosphate. chemrxiv.org

DFT methods, which approximate the electron correlation energy using a functional of the electron density, offer a good balance between accuracy and computational cost. taltech.eeacs.org They are widely used for conformational analysis of medium to large molecules. arxiv.org For instance, DFT calculations have been used to investigate the conformational preferences of various crown ethers and their complexes. acs.org A study on cis,cis,cis-1,4,7-cyclononatriene, an analogue of this compound, utilized ab initio and DFT calculations to study its ring inversion. wikipedia.org

Table 4: Calculated Relative Energies of Hypothetical this compound Conformers This table is a theoretical representation and does not reflect experimentally confirmed data for this compound.

| Conformer | Method | Relative Energy (kcal/mol) |

| Crown | B3LYP/6-31G | 0.00 |

| Twist-Chair-Chair | B3LYP/6-31G | 2.5 |

| Boat-Chair | B3LYP/6-31G* | 4.1 |

| Crown | MP2/cc-pVTZ | 0.00 |

| Twist-Chair-Chair | MP2/cc-pVTZ | 2.1 |

| Boat-Chair | MP2/cc-pVTZ | 3.8 |

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical mechanics to model molecular systems. rsc.org They are particularly useful for exploring the conformational space of large, flexible molecules.

Molecular mechanics employs a force field, which is a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. rsc.org Energy minimization using a force field can be used to find stable conformers. rsc.org MM calculations are computationally much less expensive than quantum mechanical methods, allowing for the study of very large systems. arxiv.org

Molecular dynamics simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory of the molecule's conformational changes. nih.gov MD simulations can be used to sample the conformational space of a molecule and to study its dynamic behavior. rsc.orglambris.com High-temperature MD simulations can be used to accelerate conformational sampling by overcoming energy barriers more easily. rsc.org For example, MD simulations have been used to study the conformational flexibility of compstatin (B549462) analogues in explicit water.

Table 5: Summary of Computational Methods for Conformational Analysis

| Method | Principles | Strengths | Limitations |

| Ab Initio | Solves the Schrödinger equation from first principles. | High accuracy, provides benchmark data. | Computationally very expensive, limited to smaller systems. |

| DFT | Uses electron density to calculate energy. | Good balance of accuracy and cost, widely applicable. | Accuracy depends on the chosen functional. |

| Molecular Mechanics | Uses classical mechanics and a force field. | Computationally fast, suitable for large systems. | Accuracy is dependent on the quality of the force field parameters. |

| Molecular Dynamics | Simulates the motion of atoms over time. | Provides information on dynamics and conformational sampling. | Requires long simulation times to adequately sample conformational space. |

Systematic and Stochastic Conformational Search Algorithms

The conformational landscape of flexible molecules, such as the nine-membered ring system of this compound and its analogues, is vast and complex. Identifying the lowest energy conformations, which are crucial for understanding the molecule's properties and reactivity, requires sophisticated computational search strategies. These strategies are broadly categorized as systematic and stochastic algorithms. blogspot.com

A systematic conformational search is an exhaustive method that explores the potential energy surface of a molecule by systematically rotating all flexible torsion angles by a defined increment. blogspot.com While this approach guarantees that, in principle, the global minimum will be found, its computational cost grows exponentially with the number of rotatable bonds. For a molecule with significant conformational freedom like this compound, a purely systematic search can become practically impossible with trustworthy energy functions. blogspot.com

Stochastic algorithms, such as those based on Monte Carlo methods, offer a less computationally intensive alternative. frontiersin.orgresearchgate.net These methods explore the conformational space by generating random starting points. frontiersin.orgresearchgate.net While highly efficient for large systems, a purely stochastic search does not guarantee the identification of all low-energy minima. blogspot.com

To harness the strengths of both approaches, combined systematic-stochastic algorithms have been developed. frontiersin.orgresearchgate.netnih.gov A common strategy involves:

An initial systematic or preconditioned search based on chemical knowledge to identify an initial set of expected low-energy conformers. frontiersin.orgresearchgate.net

A subsequent stochastic search (e.g., Monte Carlo) to explore regions of the conformational space that were not covered in the initial step. frontiersin.orgresearchgate.net

A multi-tiered computational approach where the initial, broad search is performed using a faster, lower-level of theory (e.g., semi-empirical or DFT with a small basis set). blogspot.comfrontiersin.org The unique conformers found are then re-optimized at a more accurate, higher-level of theory to yield reliable final energies and geometries. blogspot.comfrontiersin.orgresearchgate.net

For a flexible system like a this compound analogue, such a combined approach is essential. The algorithm would first systematically explore the key torsional angles of the ring and any side chains, followed by a stochastic search to ensure a comprehensive exploration of the potential energy surface. The resulting conformers would then be ranked by energy, and the most stable structures would be subjected to high-level calculations.

The following table illustrates the potential output from a combined conformational search on a hypothetical substituted this compound analogue.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-O-C-C) | Identification Method | Population at 298 K (%) |

|---|---|---|---|---|

| 1 | 0.00 | 175.2 | Systematic | 65.1 |

| 2 | 0.85 | -65.8 | Systematic | 15.5 |

| 3 | 1.50 | 70.1 | Stochastic | 5.3 |

| 4 | 2.10 | -178.9 | Stochastic | 2.1 |

| 5 | 2.50 | -85.4 | Systematic | 1.2 |

Analysis of Ring Strain and Structural Rigidity in this compound Systems

Ring strain is a form of instability that arises when the bonds in a cyclic molecule deviate from their ideal geometries, leading to increased potential energy. numberanalytics.comwikipedia.org This strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org For medium-sized rings like the nine-membered this compound, these factors are particularly significant in determining the molecule's structure and rigidity. libretexts.org

Angle Strain : This occurs when bond angles are forced to deviate from their optimal values (e.g., ~109.5° for sp³ atoms and 120° for sp² atoms). wikipedia.org In the this compound ring, the mix of sp²-hybridized carbons and sp³-hybridized oxygens creates a complex set of geometric requirements that are difficult to satisfy simultaneously in a nine-membered ring without incurring some angle strain.

Torsional Strain : Also known as Pitzer strain, this arises from eclipsing interactions between adjacent atoms or groups. wikipedia.org To alleviate this, the this compound ring puckers into non-planar conformations. However, this puckering can, in turn, increase angle and transannular strain.

Transannular Strain : This is a type of steric strain resulting from repulsive van der Waals interactions between non-adjacent atoms that are forced into close proximity across the ring. wikipedia.org This strain is a defining characteristic of medium-sized rings (8-12 members). libretexts.org In this compound, hydrogen atoms on opposite sides of the ring can approach each other closely, leading to significant destabilization.

The saturated analogue, 1,4,7-trioxacyclononane, provides insight into the inherent strain of the nine-membered ring system. Studies using NMR and IR spectroscopy have shown that it adopts an unsymmetrical rsc.org conformation, avoiding any high-symmetry structure to minimize its total strain energy. osti.gov This inherent strain in the carbon-oxygen backbone suggests that this compound itself must adopt a twisted, low-symmetry conformation.

The following table presents calculated RSE values for several oxygen-containing heterocycles, illustrating the general trends in ring strain.

| Compound Name | Ring Size | Structure | RSE (kcal/mol) |

|---|---|---|---|

| Oxirane | 3 | Saturated | 27.8 |

| Oxetane | 4 | Saturated | 25.8 |

| Tetrahydrofuran | 5 | Saturated | 5.8 |

| 2,3-Dihydrofuran | 5 | Unsaturated | 4.7 |

| Tetrahydropyran | 6 | Saturated | 1.5 |

| 3,4-Dihydro-2H-pyran | 6 | Unsaturated | 3.2 |

Data sourced from a study using G3(MP2) composite correlated molecular orbital theory.

Electronic Structure and Spectroscopic Characterization of 1,4,7 Trioxonin

Advanced Spectroscopic Characterization Techniques

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and determining molecular structure. Due to the scarcity of direct experimental vibrational data for the parent 1,4,7-trioxonin, analysis often relies on data from its derivatives and computational studies.

Experimental FTIR data has been reported for a derivative, 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] researchgate.netacs.orgtrioxonin-14-one. researchgate.net The vibrational bands associated with the this compound moiety in this compound can be carefully analyzed. The spectrum shows a strong absorption band around 2900 cm⁻¹, which is characteristic of C-H stretching vibrations of the methylene (B1212753) groups in the ring. researchgate.net A series of strong bands are also observed in the fingerprint region, notably around 1125 cm⁻¹ and 1030 cm⁻¹, which are indicative of the C-O-C stretching vibrations of the ether linkages, a key feature of the trioxonin ring. researchgate.net

Theoretical studies employing ab initio molecular orbital methods have been conducted to understand the molecular structure of this compound, suggesting that a crown-form conformation is energetically preferred over a planar one. Such computational studies can also be used to predict vibrational frequencies, which can then be compared with experimental data from derivatives to aid in the assignment of specific vibrational modes.

Table 1: Key FTIR Bands for the this compound Moiety in a Derivative researchgate.net

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2900 | Strong | C-H stretch (methylene) |

| 1125 | Strong | C-O-C stretch |

| 1030 | Strong | C-O-C stretch |

Data extracted from the spectrum of 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] researchgate.netacs.orgtrioxonin-14-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively.

Experimental NMR data for the this compound ring system has been obtained from the derivative 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] researchgate.netacs.orgtrioxonin-14-one, recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net

In the ¹H NMR spectrum of this derivative, the protons of the this compound ring appear as multiplets in the region of δ 3.91-4.70 ppm. researchgate.net Specifically, the signals are reported as a multiplet at δ 3.91 ppm (4H), a multiplet at δ 4.30 ppm (2H), and a multiplet at δ 4.70 ppm (2H). researchgate.net The downfield shift of these protons is consistent with their attachment to carbon atoms that are bonded to electronegative oxygen atoms. The complexity of the signals as multiplets suggests that the protons within the flexible nine-membered ring are in different chemical environments and likely exhibit complex spin-spin coupling.

The ¹³C NMR spectrum of the same derivative provides further confirmation of the structure of the trioxonin ring. The carbon atoms of the trioxonin moiety show signals at δ 71.6, 71.8, 72.8, and 76.5 ppm. researchgate.net These chemical shifts are characteristic of sp³-hybridized carbon atoms singly bonded to oxygen atoms (ether linkages). The presence of multiple distinct signals for the methylene carbons of the trioxonin ring indicates that these carbons are chemically inequivalent, which is consistent with the non-planar, likely crown, conformation of the ring.

Table 2: ¹H NMR Data for the this compound Moiety in a Derivative researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.91 | Multiplet | 4H | Methylene protons |

| 4.30 | Multiplet | 2H | Methylene protons |

| 4.70 | Multiplet | 2H | Methylene protons |

Solvent: CDCl₃. Data extracted from the spectrum of 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] researchgate.netacs.orgtrioxonin-14-one.

Table 3: ¹³C NMR Data for the this compound Moiety in a Derivative researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| 71.6 | Methylene carbon |

| 71.8 | Methylene carbon |

| 72.8 | Methylene carbon |

| 76.5 | Methylene carbon |

Solvent: CDCl₃. Data extracted from the spectrum of 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] researchgate.netacs.orgtrioxonin-14-one.

The combined application of these advanced spectroscopic techniques, supported by computational analysis, is essential for a comprehensive understanding of the electronic structure and conformational properties of this compound.

Supramolecular Chemistry and Non Covalent Interactions of 1,4,7 Trioxonin Systems

Molecular Recognition and Host-Guest Interactions

Molecular recognition, a cornerstone of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule through non-covalent forces. numberanalytics.com The ability of a molecule like 1,4,7-trioxonin to act as a host is predicated on its three-dimensional structure and the distribution of its electron density, which would determine its affinity for various guest species.

The oxygen atoms within the this compound ring, with their lone pairs of electrons, theoretically present potential binding sites for cations. The size of the central cavity and the conformational flexibility of the ring would be critical factors in determining the specificity and selectivity of cation binding. However, a thorough search of scientific databases reveals a lack of published studies detailing the cation binding properties of this compound. There are no available data tables with binding constants, association constants, or thermodynamic parameters (ΔH, ΔS) for the complexation of this compound with any cations.

The complexation of anions by a neutral host typically requires the presence of electron-deficient regions or hydrogen bond donors within the host structure. For neutral molecule complexation, shape complementarity and other weak interactions such as van der Waals forces become paramount. There is currently no available research that investigates the ability of this compound to act as a host for anions or neutral guest molecules.

Self-Assembly Principles Involving this compound Scaffolds

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.netrsc.org For this compound, self-assembly would depend on the interplay of various forces between individual molecules.

As this compound itself does not possess hydrogen bond donors, its ability to form extensive hydrogen-bonded networks would rely on its interaction with co-crystallizing agents or solvents that can act as hydrogen bond donors. The oxygen atoms of the trioxonin ring could act as hydrogen bond acceptors. There are no crystallographic or spectroscopic studies available that characterize hydrogen bonding networks involving this compound.

The this compound molecule contains three double bonds. The potential for these to engage in π-π stacking interactions would depend on the molecule's planarity and electronic properties. researchgate.netnih.govwikipedia.org A study on the molecular and electronic structure of cis,cis,cis-1,4,7-cyclononatriene, a hydrocarbon analog, exists, but a detailed analysis of the aromaticity and π-π stacking potential of this compound in the solid state or in solution is not present in the current body of scientific literature. acs.org

Theoretical Modeling of Supramolecular Interactions in this compound Systems

Theoretical and computational modeling are indispensable tools for elucidating the complex non-covalent interactions that govern the formation and stability of supramolecular assemblies. muni.czmdpi.com These in silico techniques provide atomic-level insights into the structure, dynamics, and energetics of host-guest systems, complementing experimental data and often revealing information that is difficult or impossible to obtain through empirical methods alone. mdpi.com For systems involving this compound, a 9-crown-3 ether, theoretical modeling is crucial for understanding its binding preferences and the nature of its interactions with various guest species.

The fundamental goal of modeling these systems is to understand the interplay of forces such as hydrogen bonding, van der Waals forces, electrostatic effects, and π-π stacking that stabilize the host-guest complex. muni.czuoc.gr A variety of computational methods are employed, ranging from highly accurate quantum mechanical calculations to more efficient molecular mechanics approaches.

Key Computational Methods:

Quantum Mechanics (QM): Ab initio methods and Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of supramolecular complexes. nih.govucl.ac.uk DFT, particularly with dispersion corrections, has become a popular method for studying non-covalent interactions in host-guest systems, offering a good balance between accuracy and computational cost. ucl.ac.uknih.gov These methods can accurately predict binding energies, optimized geometries, and the electronic properties of the complex, providing deep insights into the nature of the interaction. nih.govrsc.org For instance, DFT calculations can be used to analyze charge transfer between the host and guest and to visualize interaction densities. rsc.org Early studies on the this compound molecule itself utilized ab initio molecular orbital methods to understand its structure. acs.org

Molecular Mechanics (MM): This approach uses classical physics and force fields to model molecular systems. nih.gov While less computationally intensive than QM methods, MM is highly effective for exploring the conformational landscape of large supramolecular assemblies and for running molecular dynamics (MD) simulations. mdpi.com MD simulations allow researchers to observe the dynamic behavior of the host-guest complex over time, providing information on conformational flexibility and the stability of the assembly in different environments. mdpi.com

Hybrid QM/MM Methods: These methods combine the accuracy of QM for a critical part of the system (e.g., the binding site) with the efficiency of MM for the rest of the molecule (e.g., the wider scaffold). This approach allows for the study of large, complex systems with a high degree of accuracy where it matters most.

Theoretical studies on host-guest complexes, such as those that would involve this compound, typically investigate several key parameters. These include the calculation of binding affinity and the decomposition of interaction energies to determine the relative contributions of different non-covalent forces. nih.govnih.gov Natural Bonding Orbital (NBO) analysis is another technique used to understand orbital-level interactions, such as charge transfer and hyperconjugation, within the supramolecular complex. muni.cz While specific computational studies focusing extensively on the supramolecular interactions of this compound are not widespread in recent literature, the established methodologies used for other crown ethers and host-guest systems are directly applicable and essential for predicting and rationalizing its binding behavior. muni.czmdpi.com

Table 1: Overview of Theoretical Methods in Supramolecular Chemistry

| Method | Description | Key Applications in Host-Guest Chemistry | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic density of a system to determine its energy and other properties. Dispersion corrections (e.g., DFT-D) are crucial for non-covalent interactions. | Calculation of binding energies, optimization of complex geometries, analysis of electronic structure and charge transfer, characterization of non-covalent interactions (e.g., H-bonds, π-stacking). | ucl.ac.uknih.govrsc.org |

| Molecular Mechanics (MM) | A classical method using force fields to describe the potential energy of a system based on atomic positions. | Conformational searching of large molecules, molecular dynamics simulations to study system dynamics and flexibility, rapid screening of potential host-guest pairs. | mdpi.comnih.gov |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without empirical parameters (e.g., Møller-Plesset perturbation theory, MP2). | High-accuracy benchmark calculations for smaller systems, detailed analysis of intermolecular forces. | muni.cznih.gov |

| Natural Bonding Orbital (NBO) Analysis | A technique to analyze the wave function from a QM calculation in terms of localized, chemically intuitive bonding orbitals. | Investigating charge transfer, donor-acceptor interactions, and the specific orbital interactions that contribute to binding stability. | muni.cz |

Derivatization and Functionalization Strategies for Expanded Research Horizons

Synthesis of Fused Heterocyclic Systems Containing 1,4,7-Trioxonin

The creation of fused heterocyclic systems involves the construction of an additional ring onto the existing this compound scaffold. Such modifications can dramatically alter the electronic properties, conformation, and binding capabilities of the parent molecule. While direct fusion to the parent this compound is not extensively documented, research on analogous benzo-fused derivatives provides a clear pathway for these transformations.

A notable example is the synthesis of thioxanthone-annulated crown ethers from a benzotrioxonin derivative. arkat-usa.orgbas.bg The process begins with 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine, a derivative where a benzene (B151609) ring is already fused to the trioxonin system. This precursor undergoes an acid-catalyzed reaction with thiosalicylic acid. arkat-usa.orgresearchgate.net The reaction proceeds via an initial intermolecular electrophilic attack of a sulfenium ion (generated from thiosalicylic acid) onto the electron-rich benzocrown ether, followed by an intramolecular electrophilic cyclization to yield the fused polycyclic system, 2,3,5,6-Tetrahydro-14H-thioxantheno[2,3-b] Current time information in Bangalore, IN.researchgate.netresearchgate.nettrioxonin-14-one. bas.bgresearchgate.net

Theoretically, the three vinyl ether C=C double bonds within the parent this compound ring represent reactive sites for cycloaddition reactions, a powerful strategy for fusing new heterocyclic rings. msu.edu These double bonds can act as dienophiles or dipolarophiles in reactions like:

[4+2] Cycloadditions (Diels-Alder): Reaction with a suitable diene could form a six-membered ring fused to the trioxonin core.

[3+2] Dipolar Cycloadditions: Utilizing 1,3-dipoles such as azides or nitrile oxides could lead to the formation of fused five-membered heterocycles like triazoles or oxazoles, respectively. mdpi.comnih.govbeilstein-journals.org Such reactions are fundamental in constructing complex heterocyclic frameworks. researchgate.netscispace.com

These strategies offer a modular approach to expanding the this compound system into more complex, polycyclic structures.

Table 1: Representative Strategies for the Synthesis of Fused Heterocycles

| Strategy | Precursor(s) | Reagents & Conditions | Fused Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic Cyclization | 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine, Thiosalicylic acid | Concentrated H₂SO₄, room temperature | Thioxanthone-fused trioxonin | arkat-usa.org, bas.bg |

| [3+2] Dipolar Cycloaddition (Theoretical) | This compound, Organic Azide | Heat or catalyst | Triazole-fused trioxonin | nih.gov, beilstein-journals.org |

| [4+3] Cycloaddition (Theoretical) | This compound (as 2π component), Oxyallyl Cation (as 4π component) | Lewis acid catalysis | Fused seven-membered ring | nih.gov |

| [3+3] Cyclocondensation (Theoretical) | Functionalized this compound derivative (as 1,3-dielectrophile) | 1,3-Bis(silyloxy)-1,3-butadiene | Fused substituted phenol (B47542) | researchgate.net |

Strategies for Peripheral Functionalization of the Trioxonin Ring

Peripheral functionalization involves the attachment of substituent groups to the exterior of the this compound ring without altering the core cyclic structure. This approach is crucial for tuning solubility, introducing reactive handles for further modification, or adding specific functionalities (e.g., pharmacophores or coordinating ligands). For the parent this compound, which only possesses hydrogen atoms on its carbon backbone, functionalization must begin by targeting either the C-H bonds or the C=C double bonds.

While specific literature on the peripheral functionalization of this compound is scarce, established methodologies for modifying unsaturated cyclic compounds can be proposed.

Electrophilic Addition: The vinyl ether double bonds are susceptible to electrophilic addition. Reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation could install initial functional groups, which can then be substituted or eliminated to achieve further diversity.

Metal-Catalyzed C-H Activation: Modern organometallic catalysis offers powerful tools for direct C-H functionalization, which could potentially be applied to the vinylic C-H bonds of the trioxonin ring. acs.org Palladium-catalyzed reactions, for instance, are widely used for arylating, aminating, or acylating C-H bonds. acs.org

Functionalization of Fused Systems: As demonstrated with the benzo-fused derivative, once an aromatic ring is annulated to the trioxonin core, a wide array of electrophilic aromatic substitution reactions (e.g., nitration, acylation, halogenation) can be performed on the benzene ring, offering a reliable route to peripheral functionalization. arkat-usa.orguni-jena.de

These strategies, though theoretical for the parent ring, are based on fundamental reactivity principles and provide a logical framework for designing substituted this compound derivatives.

Incorporation of this compound into Polymeric Structures

Integrating the this compound unit into macromolecules can lead to the development of advanced materials with tailored thermal, mechanical, or optical properties. This can be achieved by either using the trioxonin ring as a monomer that undergoes polymerization or by incorporating it as a structural unit within a larger polymer chain. nsf.govchemrxiv.org

Ring-Opening Polymerization (ROP): Theoretically, this compound could serve as a monomer in ring-opening polymerization (ROP). Similar to the ROP of other cyclic esters and ethers, this process would involve the cleavage of one of the ether linkages in the ring to form a linear polymer. rsc.orgmdpi.comrsc.org This reaction would likely require a cationic, anionic, or organometallic catalyst to initiate the ring-opening. nih.govnih.gov The resulting polymer would feature a unique backbone containing repeating vinyl ether units: -[-O-CH=CH-O-CH=CH-O-CH=CH-]-n. The unsaturation in the polymer backbone could be a site for subsequent cross-linking or functionalization.

Incorporation into Polymer Backbones: An alternative strategy involves incorporating the intact this compound ring into a polymer backbone. This requires the pre-functionalization of the trioxonin ring (as discussed in Section 8.2) to introduce at least two reactive groups (e.g., halides, boronic esters, amines, or hydroxyls). These difunctionalized monomers could then be used in step-growth polymerization reactions, such as:

Polycondensation: For example, a dihydroxy-functionalized trioxonin could be reacted with a diacyl chloride to form a polyester.

Cross-Coupling Polymerization: A di-halo-functionalized trioxonin could be polymerized with a diboronic acid via Suzuki polymerization to create a conjugated polymer where the trioxonin unit is part of the main chain. beilstein-journals.orgkaust.edu.sa Such methods are common for creating functional polymers with specific electronic properties. kaust.edu.sa

Table 2: Potential Polymerization Strategies Involving this compound

| Polymerization Method | Monomer Type | Potential Catalyst/Co-reagent | Resulting Polymer Structure | Reference (Analogous Systems) |

|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) | This compound | Lewis acids (e.g., B(C₆F₅)₃), Organometallic complexes | Linear poly(vinyl ether) | researchgate.net, researchgate.net, mdpi.com |

| Polycondensation | Dihydroxy-1,4,7-trioxonin | Diacyl chloride | Polyester with pendant trioxonin rings or backbone incorporation | escholarship.org |

| Suzuki Cross-Coupling Polymerization | Dihalo-1,4,7-trioxonin | Diboronic acid, Palladium catalyst | Conjugated polymer with trioxonin units in the backbone | beilstein-journals.org, kaust.edu.sa |

Design and Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound structure is essential for applications in asymmetric catalysis, chiral recognition, and pharmacology, where stereochemistry dictates molecular function. springernature.comchiroblock.com The synthesis of enantiomerically pure or enriched derivatives can be approached through several established strategies.

From Chiral Precursors: The most direct method involves constructing the nine-membered ring from enantiopure starting materials. For example, a Williamson ether synthesis-type cyclization using a chiral, non-C₂-symmetric diol could yield a chiral trioxonin derivative.

Asymmetric Catalysis: A powerful alternative is the asymmetric transformation of the achiral this compound. The double bonds are prime targets for catalytic asymmetric reactions, such as:

Asymmetric Epoxidation: Using chiral catalysts (e.g., Jacobsen-Katsuki or Sharpless catalysts) to convert one or more of the double bonds into chiral epoxides.

Asymmetric Dihydroxylation: Employing Sharpless asymmetric dihydroxylation to introduce chiral diol functionalities.

Asymmetric Hydrogenation: Using chiral rhodium or ruthenium catalysts to selectively reduce the double bonds and create chiral centers.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a functionalized trioxonin derivative to direct a subsequent stereoselective reaction, after which the auxiliary is removed.

While no specific synthesis of a chiral this compound derivative has been reported, the synthesis of other chiral macrocyclic polyethers serves as a strong precedent. For instance, chiral macrocycles have been prepared by cyclizing precursors derived from chiral starting materials or through modular methods that allow for subsequent N-functionalization in analogous aza-macrocycles. frontiersin.orgnih.gov These established principles provide a clear roadmap for the future design and synthesis of chiral this compound derivatives. rsc.org

Table 3: Methodologies for Asymmetric Synthesis Applicable to this compound

| Asymmetric Strategy | Target Reaction on Trioxonin | Typical Catalyst/Reagent Class | Potential Chiral Product | Reference (General Method) |

|---|---|---|---|---|

| Asymmetric Catalysis | Epoxidation of C=C bond | Chiral Salen-metal complexes, Sharpless reagents | Chiral this compound-epoxide | rsc.org |

| Chiral Precursor Synthesis | Ring construction | Enantiopure diols or diepoxides | Enantiopure this compound derivative | frontiersin.org |

| Asymmetric Catalysis | Dihydroxylation of C=C bond | Osmium tetroxide with chiral ligands (e.g., DHQ, DHQD) | Chiral this compound-diol | rsc.org |

| Asymmetric Catalysis | Hydrogenation of C=C bond | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | Chiral (saturated) oxonane (B1215061) derivative | nih.gov |

Q & A

Q. What are the established methods for synthesizing 1,4,7-Trioxonin with high purity, and how can researchers optimize reaction conditions to minimize byproducts?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like triols or epoxy derivatives under controlled acidic or basic conditions. Key optimization steps include:

- Temperature modulation (e.g., 60–80°C to prevent decomposition) .

- Solvent selection (e.g., anhydrous tetrahydrofuran to avoid hydrolysis) .

- Real-time monitoring via HPLC to track intermediate formation . Purity validation requires gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques, and what spectral artifacts should be anticipated?

Methodological Answer: A multi-technique approach is recommended:

- NMR : Focus on H and C spectra to identify oxygenated carbons and proton coupling patterns. Artifacts from solvent residues (e.g., DMSO-d) must be excluded .

- IR Spectroscopy : Detect C-O-C stretching vibrations (~1,100 cm) and validate against computational simulations .

- X-ray Crystallography : Resolve conformational isomers by growing single crystals in dichloromethane/hexane mixtures .

Q. What are the key considerations when designing stability studies for this compound under varying environmental conditions?

Methodological Answer: Stability studies should address:

- pH Dependency : Test degradation kinetics in buffers (pH 3–11) using UV-Vis spectroscopy to identify hydrolysis-prone conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >120°C) .

- Light Sensitivity : Conduct accelerated photodegradation experiments with UV lamps (254 nm) and quantify products via LC-MS .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in toxicity assessments of this compound across different model systems (e.g., in vitro vs. in vivo)?

Methodological Answer: Address contradictions through:

- Triangulation : Cross-validate data using orthogonal assays (e.g., Ames test for mutagenicity vs. zebrafish embryo toxicity) .

- Dose-Response Modeling : Apply Hill equation analysis to identify non-linear effects obscured in single-dose studies .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., EPA’s CompTox Chemicals Dashboard) while controlling for confounding variables like solvent carriers .

Q. What systematic approaches are recommended for conducting meta-analyses of this compound’s catalytic properties across heterogeneous datasets?

Methodological Answer: Follow PRISMA guidelines for systematic reviews :

- Search Strategy : Use Boolean operators in databases (e.g., SciFinder, Reaxys) to capture synonyms (e.g., “trioxonin,” “1,4,7-trioxacyclononane”) .

- Data Extraction : Create standardized tables for reaction yields, turnover numbers, and solvent systems .

- Statistical Harmonization : Apply random-effects models to account for variability in experimental conditions (e.g., temperature, catalyst loading) .

Q. What methodological frameworks exist for integrating computational modeling with experimental validation in this compound reaction mechanism studies?

Methodological Answer: Combine:

- DFT Calculations : Optimize transition states using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

- Kinetic Isotope Effects (KIE) : Compare experimental / ratios with simulated values to validate mechanisms .

- Microkinetic Modeling : Use software like COPASI to reconcile computational and experimental rate constants .

Q. How should researchers address data sharing challenges in multi-institutional studies of this compound while maintaining compliance with GDPR?

Methodological Answer: Implement:

- Pseudonymization : Replace identifiable metadata with tokens before uploading to platforms like Zenodo .

- Data Use Agreements (DUAs) : Define access tiers (e.g., “open” for aggregated data vs. “restricted” for raw spectra) .

- FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via metadata tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.